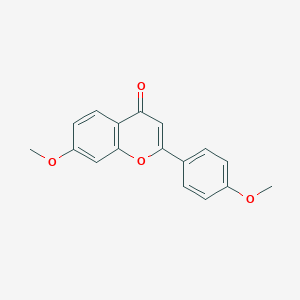

7,4'-Dimethoxyflavone

概要

説明

7,4’-Dimethoxyflavone is a flavonoid compound characterized by the presence of two methoxy groups attached to the flavone structure. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. 7,4’-Dimethoxyflavone has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antifungal, and anticancer activities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7,4’-dimethoxyflavone typically involves the methylation of hydroxyl groups on the flavone structure. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of 7,4’-dimethoxyflavone may involve the extraction and purification from natural sources, such as plants belonging to the Combretaceae family. The process includes solvent extraction, followed by chromatographic techniques like silica gel column chromatography and high-performance liquid chromatography (HPLC) to isolate and purify the compound .

化学反応の分析

Types of Reactions: 7,4’-Dimethoxyflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the flavone structure to flavanones or other reduced forms.

Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products:

Oxidation: Formation of quinones or hydroxylated derivatives.

Reduction: Formation of flavanones or dihydroflavones.

Substitution: Formation of thioethers or amino derivatives.

科学的研究の応用

Anticancer Properties

Research indicates that 7,4'-dimethoxyflavone exhibits promising anticancer properties. A study on tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone), a related compound, demonstrated its ability to inhibit angiogenesis in cancer cells by downregulating vascular endothelial growth factor receptor 2 (VEGFR2) signaling and hypoxia-inducible factor 1-alpha (HIF-1α) activity. This suggests that flavonoids like this compound may play a crucial role in cancer therapy by targeting tumor vasculature .

Antifungal Activity

This compound has been shown to possess antifungal properties. In a study involving Candida albicans, the compound exhibited significant inhibitory effects on fungal growth. The mechanism involved the inhibition of drug efflux pumps and antioxidant enzymes, suggesting its potential as a lead compound for developing antifungal agents .

Neuroprotective Effects

The neuroprotective capabilities of flavonoids have been investigated extensively. A study highlighted the protective effects of structurally similar compounds against neurotoxicity induced by DNA-alkylating agents in neuronal cell lines. This indicates that this compound could also offer neuroprotective benefits .

Anti-inflammatory Properties

Recent research has evaluated the anti-inflammatory effects of various flavonoids, including this compound. A related study demonstrated that certain methoxyflavones showed selective inhibition of cyclooxygenase-2 (COX-2) enzymes with superior safety profiles compared to conventional anti-inflammatory drugs . This highlights the potential for developing safer anti-inflammatory therapies based on flavonoid structures.

Antioxidant Activity

The antioxidant properties of this compound have been assessed through various assays, including DPPH radical scavenging tests. These studies indicate that the compound can effectively neutralize free radicals, contributing to its potential health benefits .

Agricultural Applications

Flavonoids like this compound are also being researched for their roles in plant defense mechanisms against pathogens and pests. Their natural antifungal activities can be harnessed to develop eco-friendly agricultural practices that reduce reliance on synthetic pesticides.

Data Tables

Cancer Research

A notable case study focused on the application of tricin as an anticancer agent demonstrated its effectiveness in reducing tumor growth in vitro by targeting angiogenic pathways. The results emphasized the need for further clinical trials to explore its efficacy in vivo.

Fungal Infections

Another study investigated the synergistic effects of 5-hydroxy-7,4'-dimethoxyflavone combined with miconazole against Candida albicans. The findings revealed significant enhancement in antifungal activity when used in combination therapy, suggesting a promising avenue for treating resistant fungal infections .

作用機序

The mechanism of action of 7,4’-dimethoxyflavone involves multiple molecular targets and pathways:

類似化合物との比較

7,4’-Dimethoxyflavone can be compared with other similar flavonoid compounds:

5-Hydroxy-3,7-dimethoxyflavone: Exhibits similar inhibitory activity against calcium-mediated cell cycle regulation.

5-Hydroxy-7-methoxyflavone: Known for its anti-inflammatory and anticancer properties.

5,7-Dimethoxyflavone: Shares antifungal and antioxidant activities.

Uniqueness: 7,4’-Dimethoxyflavone stands out due to its dual methoxy substitution, which enhances its lipophilicity and biological activity compared to hydroxylated flavones .

生物活性

7,4'-Dimethoxyflavone is a flavonoid compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

This compound can be synthesized through various methods, including oxidative cyclization of chalcones. The synthesis involves the condensation of 2,4-dihydroxyacetophenones with 3,4-dimethoxybenzaldehydes, followed by oxidative cyclization using iodine as a catalyst in DMSO. The resulting compound exhibits distinct spectral characteristics that confirm its structure, including specific peaks in NMR and IR spectra indicative of methoxy groups and hydroxyl functionalities .

2. Antioxidant Activity

The antioxidant activity of this compound has been evaluated using the DPPH radical scavenging assay. This method measures the ability of the compound to donate protons to DPPH radicals, thus neutralizing them. The results indicate that this compound exhibits low radical scavenging activity with an IC50 value greater than 100 μg/mL, suggesting limited antioxidant potential compared to other flavonoids .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of related compounds like 3',4'-dimethoxyflavone. These compounds were shown to prevent cell death in neuronal cell lines (HeLa and SH-SY5Y) induced by DNA-alkylating agents such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). The mechanism involves reducing the synthesis of poly(ADP-ribose) polymer, which is implicated in neuronal cell death pathways .

4. Antifungal Activity

This compound has also demonstrated antifungal properties. A study isolated 5-hydroxy-7,4'-dimethoxyflavone from Croton zeyheri, which exhibited significant activity against Candida albicans. This compound was effective in inhibiting fungal growth when combined with miconazole and showed a time-dependent decrease in ergosterol content within the fungal cells . Table 1 summarizes the antifungal activity findings.

| Compound | Target Organism | Activity | MIC (μg/mL) |

|---|---|---|---|

| 5-Hydroxy-7,4'-dimethoxyflavone | Candida albicans | Synergistic with miconazole | 25 |

| Miconazole | Candida albicans | Standard antifungal | 10 |

5. Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of 5-hydroxy-7,4'-dimethoxyflavone on glioblastoma cell lines (GL-15) revealed no significant toxicity after 24 hours of exposure at various concentrations. However, it was noted that higher concentrations led to morphological changes in cells and reduced viability at extended exposure times . Table 2 provides a summary of the cytotoxicity results.

| Concentration (μM) | Cell Viability (%) | Observations |

|---|---|---|

| 1 | 100 | No toxicity |

| 10 | 95 | Slight morphological changes |

| 100 | 70 | Significant toxicity after 72h |

6. Conclusion

The biological activity of this compound is multifaceted, with notable antioxidant and neuroprotective effects alongside promising antifungal properties. While its radical scavenging ability appears limited compared to other flavonoids, its potential therapeutic applications warrant further investigation. Future research should focus on elucidating the mechanisms underlying its biological activities and exploring its efficacy in clinical settings.

特性

IUPAC Name |

7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)16-10-15(18)14-8-7-13(20-2)9-17(14)21-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTXUFBDCDFQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332791 | |

| Record name | 7,4'-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20979-50-4 | |

| Record name | 7,4'-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。